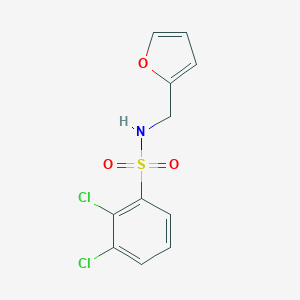![molecular formula C22H21N5O B275541 (4-methylbenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275541.png)
(4-methylbenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylbenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a chemical compound that has been used in scientific research for its potential therapeutic properties. The compound is also known as MPTA and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of MPTA is not fully understood, but it is believed to involve the activation of certain signaling pathways in the body. Specifically, MPTA has been shown to activate the protein kinase A (PKA) and protein kinase G (PKG) pathways, which can lead to vasodilation and other beneficial effects on cardiovascular function.
Biochemical and Physiological Effects:
MPTA has been shown to have a number of biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and antioxidant activity. These effects are thought to be mediated by the activation of PKA and PKG pathways, as well as other signaling pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTA in lab experiments is its potential therapeutic properties, which could have implications for the treatment of various diseases. Additionally, MPTA is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one limitation of using MPTA is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on MPTA. One area of interest is the development of more potent and selective analogs of MPTA that could have improved therapeutic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of MPTA and its effects on various signaling pathways in the body. Finally, clinical trials are needed to determine the safety and efficacy of MPTA in humans, which could have important implications for the treatment of cardiovascular and other diseases.
Synthesemethoden
The synthesis of MPTA involves a multi-step process that includes the reaction of 4-methylbenzyl chloride with 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The overall yield of MPTA is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
MPTA has been studied for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve cardiac function. Additionally, MPTA has been studied for its potential anti-inflammatory and antioxidant properties, which could have implications for the treatment of other diseases such as diabetes and cancer.
Eigenschaften
Molekularformel |
C22H21N5O |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C22H21N5O/c1-17-10-12-18(13-11-17)15-23-16-19-6-5-9-21(14-19)28-22-24-25-26-27(22)20-7-3-2-4-8-20/h2-14,23H,15-16H2,1H3 |
InChI-Schlüssel |
BDXUJNOROZEELE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)

![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)
![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)